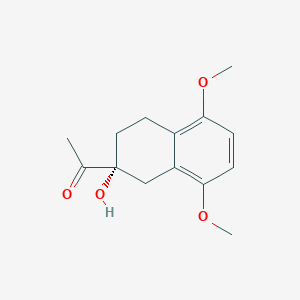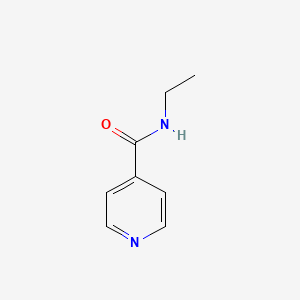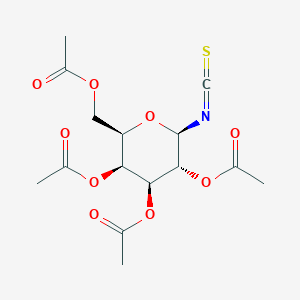
alpha, alpha, alpha 20S-CHOLESTANE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha, alpha, alpha 20S-CHOLESTANE typically involves the hydrogenation of cholesterol or its derivatives. The process includes the reduction of the double bonds in the steroid nucleus, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes under controlled conditions. The use of catalysts such as palladium or platinum on carbon is common to facilitate the hydrogenation reaction. The product is then purified using techniques like recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Alpha, alpha, alpha 20S-CHOLESTANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholestanone and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated sterol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Cholestanone, cholestanol.
Reduction: More saturated sterol derivatives.
Substitution: Esterified or etherified cholestane derivatives.
Scientific Research Applications
Alpha, alpha, alpha 20S-CHOLESTANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha, alpha, alpha 20S-CHOLESTANE involves its interaction with various enzymes and proteins involved in sterol metabolism. It can act as a substrate for enzymes like cholestanetriol 26-monooxygenase, which catalyzes the hydroxylation of sterols . This interaction influences the biosynthesis and degradation pathways of cholesterol and other sterols, impacting cellular processes related to lipid metabolism .
Comparison with Similar Compounds
Cholestane: A saturated derivative of cholesterol with similar structural properties.
Cholestanol: A reduced form of cholesterol with a hydroxyl group at the 3-position.
Stigmasterol: A plant sterol with a similar structure but different biological activity.
Uniqueness: Alpha, alpha, alpha 20S-CHOLESTANE is unique due to its specific stereochemistry and stability, making it an ideal standard for analytical techniques. Its well-defined structure allows for accurate quantification and comparison in various research applications .
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24-,25-,26-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-VANMJNHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291751 | |
| Record name | (20S)-5α(H),14α(H),17α(H)-Cholestane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41083-75-4 | |
| Record name | (20S)-5α(H),14α(H),17α(H)-Cholestane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41083-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20S)-5α(H),14α(H),17α(H)-Cholestane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





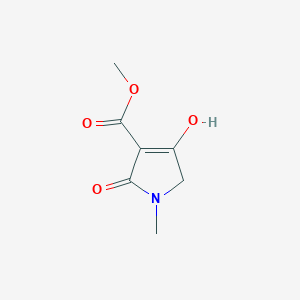
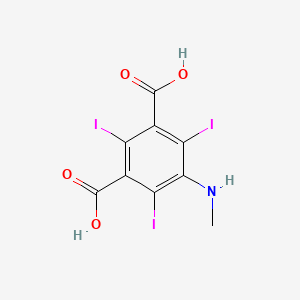
![5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole](/img/structure/B3265759.png)
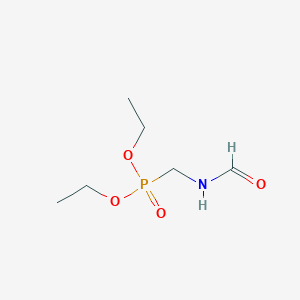
![N-[(2-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B3265785.png)


